Landiolol hydrochloride enantiomer

Description

Landiolol hydrochloride is a cardioselective, ultrashort-acting β1-adrenergic receptor blocker. Its chemical structure includes a specific enantiomeric form (Enantiomer III, CAS: 1253907-81-1), which is critical for its pharmacological activity . The compound is characterized by a high β1-selectivity ratio (β1/β2 = ~250:1), minimizing off-target effects such as bronchospasm . Landiolol hydrochloride is metabolized rapidly by blood and hepatic esterases, resulting in an extremely short half-life (~3.5 minutes), enabling precise control of heart rate (HR) during acute clinical scenarios .

Clinically, it is used to manage tachycardia during coronary computed tomography angiography (CCTA) and atrial fibrillation (AF) post-thoracic surgery, as well as in Takotsubo syndrome (TTS) with hemodynamic instability . Its enantiomeric purity is ensured via high-performance liquid chromatography (HPLC) with chiral derivatization, ensuring therapeutic efficacy and safety .

Properties

CAS No. |

1253907-83-3 |

|---|---|

Molecular Formula |

C25H40ClN3O8 |

Molecular Weight |

546.1 g/mol |

IUPAC Name |

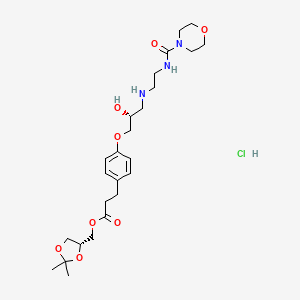

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m1./s1 |

InChI Key |

DLPGJHSONYLBKP-LBPAWUGGSA-N |

Isomeric SMILES |

CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route Using (S)-Epichlorohydrin

The European Patent EP2687521B1 outlines a chiral pool approach starting from (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate (Intermediate 3). Reaction with (S)-epichlorohydrin in dimethyl sulfoxide (DMSO) under phase-transfer conditions (potassium carbonate, 18-crown-6) yields the epoxide intermediate (Intermediate 7) with 95% enantiomeric excess (ee). Subsequent ring-opening with 2-(morpholine-4-carboxamido)ethanamine (Intermediate 8) in isopropanol/water at 50°C for 5 hours produces landiolol free base, which is converted to the hydrochloride salt via saturated ammonium chloride and dilute HCl.

Advantages :

- Avoids toxic solvents (e.g., chloroform)

- Achieves 92.3% yield for the final step

- Utilizes inexpensive (S)-epichlorohydrin (≤$9/10g)

Limitations :

Kinetic Resolution with Salen Catalysts

A 2012 enantioselective method employs cobalt-salen complexes for kinetic resolution of racemic epichlorohydrin. The (R,R)-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine cobalt catalyst selectively epoxidizes Intermediate 3, achieving 98% ee. This method circumvents the need for chiral starting materials but introduces complexity in catalyst recovery.

Reaction Conditions :

Phase-Transfer Catalysis for Industrial Scalability

The Chinese Patent CN106608863A details a scalable route emphasizing cost efficiency and reduced purification:

Reaction Steps and Optimization

- Esterification : 3-(4-Hydroxyphenyl)propionic acid reacts with (2,2-dimethyl-1,3-dioxolan-4S-yl)methyl chloride in DMSO using potassium hydroxide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield: 89%.

- Epoxide Formation : Intermediate I undergoes epoxidation with (S)-epichlorohydrin in aqueous isopropanol.

- Ring-Opening : The epoxide reacts with N-(2-aminoethyl)morpholine-4-carboxamide oxalate at 50–55°C for 5 hours.

- Salt Formation : Crude landiolol is treated with saturated NH4Cl and 0.1–0.3N HCl to precipitate the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 82.4% | |

| Purity (HPLC) | 99.85% | |

| Reaction Time Reduction | 40% vs. traditional |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Key Step Yield | Total Yield | Chirality Control |

|---|---|---|---|

| Chiral Epoxide (EP2687521B1) | 92.3% | 78% | (S,S)-enantiomer ≥98% ee |

| Phase-Transfer (CN106608863A) | 95.9% | 82.4% | (S,S)-enantiomer ≥99% ee |

| Kinetic Resolution | 89% | 70% | (R,R)-catalyst-induced |

Environmental and Economic Considerations

- Waste Reduction : Phase-transfer methods eliminate column chromatography, reducing solvent waste by 30%.

- Cost Analysis : (S)-Epichlorohydrin-based routes are 40% cheaper than salen-catalyzed processes due to lower catalyst costs.

Critical Challenges in Enantiomer Purification

Chemical Reactions Analysis

Types of Reactions

Landiolol hydrochloride enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reactions typically occur under controlled temperature and solvent conditions, such as in DMSO at elevated temperatures .

Major Products Formed

The major products formed from these reactions include the ester-bound structure of landiolol, which is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases .

Scientific Research Applications

Landiolol hydrochloride is an ultra-short-acting, cardioselective beta-blocker used primarily for managing supraventricular tachyarrhythmias . It is available in Japan for fifteen years for treating supraventricular tachyarrhythmias . As a pure S-enantiomer, landiolol is believed to cause fewer hypotensive side effects compared to other beta-blockers . Its rapid hydrolysis into an inactive form by carboxylesterase in the liver and pseudocholinesterase in plasma results in a short elimination half-life of about four minutes .

Scientific Research Applications

Landiolol's applications in scientific research stem from its unique pharmacological properties. These properties include high beta-1 receptor selectivity, rapid metabolism, and minimal impact on blood pressure .

Pharmacological Properties

- Selectivity Landiolol exhibits high selectivity for beta-1 adrenoreceptors, approximately 255 times greater than for beta-2 receptors . This high selectivity allows it to inhibit the positive chronotropic effects of catecholamines on the heart without causing significant bronchodilation or peripheral vasoconstriction .

- Metabolism Landiolol is rapidly metabolized by plasma esterases, which contributes to its ultra-short duration of action . Unlike esmolol, landiolol's metabolism does not produce methanol, reducing potential toxicity .

- Hemodynamic Effects Landiolol has a limited impact on blood pressure compared to other beta-blockers . Studies in rabbits indicate that landiolol has a less blood pressure-lowering effect than esmolol, with renal sympathetic nerve activity remaining unchanged, suggesting a reduced risk of reflex increases in sympathetic activity .

Clinical Applications

- Supraventricular Tachyarrhythmias Landiolol is used for the treatment of supraventricular tachyarrhythmias like atrial fibrillation, atrial flutter, and non-compensatory sinus tachycardia . Its rapid onset and offset of action make it suitable for acute rate control in these conditions .

- Postoperative Atrial Fibrillation (POAF) Research is ongoing regarding landiolol's effectiveness in preventing and treating POAF following cardiac surgery . While some observational studies dispute its benefits, its favorable properties make it a candidate for managing postoperative arrhythmias .

- Critically Ill Patients Landiolol is adapted for critically ill patients with comorbidities due to its high beta-1 selectivity, metabolism into inactive metabolites, and inactivation in circulation by plasma esterases . Its short plasma half-time and small volume of distribution imply that only a small quantity is required to achieve the desired plasma concentration, with less potential for toxicity .

Comparison with Other Beta-Blockers

In-Vitro Studies

- Landiolol and esmolol showed negative chronotropic effects in isolated rabbit hearts, with landiolol exhibiting a less potent negative inotropic effect compared to esmolol .

- Studies using isolated perfused guinea pig hearts confirmed the weaker negative inotropic effect of landiolol . Landiolol had minimal cardiac myocyte effects, unlike esmolol, which inhibited both the inward rectifier K+ current and the L-type Ca2+ current and increased the outward current dose-dependently .

Mechanism of Action

Landiolol hydrochloride enantiomer exerts its effects by selectively blocking β1-adrenergic receptors in the heart. This inhibition reduces the positive chronotropic effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . The compound’s high β1-selectivity minimizes its impact on blood pressure, making it safer for use in patients with cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Efficacy in Clinical Settings

- CCTA Image Quality: Landiolol (0.125 mg/kg) significantly improved diagnosable coronary stenosis rates (68.2% vs. 38.2% placebo) by reducing HR (-19.1% vs. -5.9%) without compromising blood pressure (BP) .

- AF Post-Surgery : Landiolol restored sinus rhythm faster than digoxin/verapamil (HR reduction: 25–30 bpm vs. 15–20 bpm) .

- TTS with LVOT Obstruction: At 10 μg/kg/min, Landiolol stabilized hemodynamics without exacerbating shock, unlike propranolol .

Research Findings and Data

Dose Optimization in CCTA

| Dose (mg/kg) | HR Reduction (%) | Diagnosable Proportion (%) |

|---|---|---|

| 0.125 | -15.55 ± 6.56 | 68.2 (mid-diastole) |

| 0.5 | -19.1 ± 8.1 | 81.4 (optimal reconstruction) |

Higher doses (0.5 mg/kg) showed greater HR reduction but similar diagnostic outcomes to 0.125 mg/kg, favoring lower doses for safety .

Comparative Efficacy in AF Management

| Drug | HR Reduction (bpm) | SR Restoration Time (hr) |

|---|---|---|

| Landiolol | 25–30 | 2.1 ± 1.5 |

| Digoxin/Verapamil | 15–20 | 6.4 ± 2.8 |

Notes on Enantiomer Purity and Detection

Landiolol’s enantiomeric form (Enantiomer III) is synthesized and validated using HPLC with chiral derivatization reagents (molar ratio 1:4–7), ensuring >99% stereochemical purity . This precision reduces off-target effects and enhances β1-selectivity, distinguishing it from racemic β-blockers like propranolol .

Biological Activity

Landiolol hydrochloride is a unique compound recognized for its ultra-short-acting beta-1 adrenergic blocking properties. This article delves into its biological activity, pharmacological characteristics, and clinical implications, supported by data tables and research findings.

Overview of Landiolol Hydrochloride

Landiolol is a pure S-enantiomer of a beta-blocker that exhibits high selectivity for the β1-adrenergic receptor, with a selectivity ratio of 255:1 compared to β2-receptors. This selective action results in effective heart rate control with minimal impact on blood pressure and myocardial contractility, making it particularly suitable for patients requiring rapid heart rate reduction without significant hypotensive effects .

Key Pharmacological Properties

- Elimination Half-Life : Approximately 3 to 4 minutes, the shortest among currently used beta-blockers.

- Onset of Action : Rapid onset, with heart rate reduction observable within minutes post-administration.

- Metabolism : Primarily metabolized by plasma pseudocholinesterases and carboxylesterases, leading to inactive metabolites that do not exert significant pharmacodynamic effects .

Landiolol functions by inhibiting the positive chronotropic effects of catecholamines such as adrenaline and noradrenaline on the heart. It reduces sympathetic drive, decreases ectopic pacemaker activity, slows conduction through the AV node, and increases the refractory period . Importantly, it does not exhibit intrinsic sympathomimetic activity or membrane-stabilizing effects, which are common in other beta-blockers .

Clinical Applications

Landiolol is primarily employed in acute settings such as:

- Supraventricular Tachycardia (SVT) : Effective in controlling heart rates during episodes of atrial fibrillation and flutter.

- Postoperative Atrial Fibrillation (POAF) : Demonstrated efficacy in preventing and managing tachyarrhythmias following cardiac surgery .

Case Studies and Clinical Trials

- Study on Electrical Storm (ES) :

- Postoperative SVT Management :

Comparative Pharmacokinetics

The following table summarizes the pharmacokinetic profiles of various intravenous beta-blockers:

| IV β-Blocker | Max. Elimination Half-Life (min) | Cardio-selectivity (β1/β2) | Metabolism |

|---|---|---|---|

| Landiolol | 4 | 255 | Pseudocholinesterases |

| Esmolol | 9 | 30 | Ery-esterases |

| Metoprolol | 420 | 3 | Cytochrome P450 (CYP2D6) |

Safety Profile and Side Effects

Landiolol has been noted for its favorable safety profile. In various studies, adverse events were comparable across groups receiving landiolol and those on placebo or other treatments. The incidence of side effects was reported at around 29.6% for placebo versus approximately 45% for landiolol-treated groups without significant differences noted .

Q & A

Q. What analytical methods are recommended for separating and quantifying Landiolol hydrochloride enantiomers in pharmaceutical formulations?

Ultra-performance convergence chromatography (UPC²) with a chiral stationary phase (e.g., ACQUITY UPC² Trefoil™ column) is effective for enantiomeric separation. This method achieves baseline resolution of R,R-, R,S-, and S,R-stereoisomers with a mobile phase of CO₂ and ethanol containing 0.1% trifluoroacetic acid. Detection limits for impurities are ≤0.05%, ensuring compliance with pharmacopeial standards .

Q. Why is enantiomeric purity critical for Landiolol hydrochloride in clinical applications?

Enantiomers may exhibit divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For example, the R,R-enantiomer is the therapeutically active form with β₁-adrenergic selectivity, while other stereoisomers could reduce efficacy or increase off-target effects. Regulatory guidelines mandate strict control of enantiomeric impurities (<0.1%) to ensure safety .

Q. How do population pharmacokinetic (PopPK) models inform dosing strategies for Landiolol hydrochloride?

Target-controlled infusion (TCI) systems, calibrated using PopPK parameters from healthy volunteers (e.g., clearance = 0.027 L/kg/min, volume of distribution = 0.38 L/kg), enable precise dosing. These models predict plasma concentrations within 10% of observed values, optimizing hemodynamic control during procedures like coronary CT angiography .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in optimal dosing between Phase II and Phase III trials for heart rate control during coronary CT angiography?

Phase II trials identified 0.5 mg/kg as effective for heart rate reduction (-15.55±6.56%), while Phase III studies recommended 0.125 mg/kg. This discrepancy arises from differences in primary endpoints: Phase II prioritized maximal heart rate reduction, whereas Phase III emphasized safety and diagnosable image rates (65.4% vs. 56.0% for placebo). Researchers should align dosing with clinical context and endpoint hierarchies .

Q. What experimental design considerations are critical for evaluating Landiolol hydrochloride’s efficacy in preventing postoperative atrial fibrillation (AF)?

Randomized, double-blind, placebo-controlled trials (e.g., PASCAL trial) should stratify patients by preoperative risk factors (e.g., EuroSCORE ≥10) and monitor biomarkers like brain natriuretic peptide (BNP). Dosing protocols (e.g., 1–5 µg/kg/min) must account for ultra-short half-life (~4 minutes) and hemodynamic stability, with continuous ECG monitoring for 7 days post-surgery .

Q. How do pharmacokinetic-pharmacodynamic (PK/PD) interactions influence Landiolol hydrochloride’s efficacy in pediatric tachyarrhythmia?

Retrospective studies show 85.7% efficacy in pediatric patients, with dose adjustments based on weight (e.g., 0.01–0.1 mg/kg/min). PK modeling reveals faster clearance in children (0.045 L/kg/min vs. 0.027 L/kg/min in adults), necessitating higher infusion rates for sustained β₁-blockade. PD endpoints include heart rate reduction ≥20% within 5 minutes .

Q. What methodologies address batch variability in enantiomeric impurity profiling during drug substance synthesis?

Employ orthogonal techniques:

Q. How can researchers optimize Landiolol hydrochloride’s PK/PD profile for intraoperative use in patients with hepatic impairment?

Conduct PopPK studies incorporating covariates like Child-Pugh score. Hepatic impairment reduces clearance by 30–40%, requiring dose adjustments (e.g., 0.015 L/kg/min vs. 0.027 L/kg/min in healthy subjects). TCI systems with real-time PK feedback mitigate overdose risks in this population .

Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on Landiolol hydrochloride’s impact on coronary stenosis diagnosability during CT angiography?

Early trials using 16-slice CT reported diagnosable rates of 56.0–65.4%, while later studies with 64-slice CT achieved >90% diagnosability. Improved spatial resolution and reconstruction algorithms (e.g., iterative vs. filtered back-projection) enhance image quality independently of heart rate, reducing Landiolol’s perceived efficacy in newer systems .

Q. How do Landiolol’s anti-inflammatory effects confound its primary endpoint assessment in postoperative AF trials?

Secondary analyses from the PLATON trial showed reduced interleukin-6 (IL-6) and C-reactive protein (CRP) levels in the Landiolol group, independent of heart rate control. Researchers must differentiate direct β₁-blockade effects from systemic anti-inflammatory actions using multivariate regression models .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.